Looplure

Catalog No.
S533525
CAS No.
14959-86-5
M.F
C14H26O2
M. Wt
226.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Looplure

CAS Number

14959-86-5

Product Name

Looplure

IUPAC Name

[(Z)-dodec-7-enyl] acetate

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,8-13H2,1-2H3/b7-6-

InChI Key

MUZGQHWTRUVFLG-SREVYHEPSA-N

SMILES

CCCCC=CCCCCCCOC(=O)C

Solubility

Soluble in DMSO

Synonyms

(Z)-7-dodecen-1-yl acetate, 7-dodecen-1-yl acetate, 7-dodecen-1-yl acetate, (trans)-isomer, cis-7-dodecen-1-ol acetate

Canonical SMILES

CCCCC=CCCCCCCOC(=O)C

Isomeric SMILES

CCCC/C=C\CCCCCCOC(=O)C

Description

The exact mass of the compound Looplure is 226.1933 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Looplure is a synthetic sex pheromone specifically designed to attract male cabbage loopers (Trichoplusia ni). These moths are major agricultural pests that damage a variety of crops, including cole crops (cabbage, broccoli, cauliflower), cotton, and lettuce []. Scientific research utilizes Looplure in several key ways:

Looplure, scientifically known as cis-7-dodecenyl acetate, is an organic compound with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.3550 g/mol. It is classified as a pheromone, specifically used by certain moth species to attract mates. The compound is characterized by its unique structure, which includes a dodecenyl chain and an acetate functional group. Looplure is also recognized by several other names, including (Z)-7-dodecenyl acetate and cis-1-acetoxy-7-dodecene .

Looplure acts as a mimic of the natural sex pheromone produced by female cabbage looper moths. Male moths are attracted to looplure traps, leading to a method of monitoring and potentially controlling populations []. The specific mechanism of olfactory reception and neural processing in the moth is a complex area of research, but looplure likely binds to specific odorant receptors in the male antennae, triggering a behavioral response [].

Looplure is generally considered to have low toxicity and low environmental impact [, ]. Studies indicate low acute toxicity for birds, fish, and beneficial insects like bees and earthworms [].

Looplure primarily undergoes esterification and hydrolysis reactions. The synthesis of Looplure often involves Kolbe electrolysis, a method that allows for the formation of carbon-carbon bonds through the electrochemical oxidation of carboxylic acids . This reaction can yield various products depending on the starting materials and conditions used.

Key Reactions:

  • Esterification: The reaction between dodecenol and acetic acid forms Looplure.
  • Hydrolysis: Looplure can be hydrolyzed back into its constituent alcohol and acetic acid under acidic or basic conditions.

Looplure exhibits significant biological activity as an insect attractant, particularly for moths such as the Cabbage Looper (Trichoplusia ni). Studies have shown that it elicits strong behavioral responses in these insects, making it a valuable tool in pest management strategies . Additionally, acute toxicity studies indicate that Looplure has varying levels of toxicity in different animal models, with median lethal doses being assessed through oral and dermal exposure .

The synthesis of Looplure typically involves several steps:

  • Kolbe Electrolysis: This method is used to generate the dodecenyl chain from suitable precursors, such as fatty acids.
  • Reduction: Following electrolysis, the resulting compounds are often reduced to form the desired alcohols.
  • Esterification: The final step involves reacting the alcohol with acetic acid to produce Looplure.

The mixed Kolbe electrolysis approach has been notably effective in synthesizing Looplure, allowing for high yields and purity .

Looplure's primary application lies in its use as a pheromone for attracting specific insect species in agricultural settings. It serves as a model compound in chemical ecology studies, helping researchers understand insect behavior and develop pest control methods. Additionally, Looplure can be used in the formulation of traps and lures for monitoring populations of pest insects .

Research on Looplure has focused on its interactions with various biological systems, particularly concerning its role as an attractant in mating behaviors among moths. Studies have demonstrated that the presence of Looplure significantly increases the likelihood of male moths locating females, highlighting its effectiveness as a pheromone . Furthermore, investigations into its toxicity profile have provided insights into potential environmental impacts and safety considerations when used in pest management.

Several compounds share structural similarities with Looplure, primarily due to their roles as insect pheromones or attractants. Below is a comparison of Looplure with some similar compounds:

Compound NameMolecular FormulaUnique Features
(E)-7-Dodecenyl AcetateC₁₄H₂₆O₂Pheromone for false codling moth
MuscalureC₁₁H₂₂O₂Attractant for houseflies
(Z)-9-TricoseneC₂₃H₄₈Attractant for various moth species
(Z)-11-HexadecenalC₁₆H₃₂OPheromone for several lepidopteran species

Uniqueness of Looplure

Looplure is unique due to its specific configuration and effectiveness in attracting the Cabbage Looper moth. Its synthesis methods also highlight its distinctiveness compared to other pheromones, particularly through the use of Kolbe electrolysis which is less commonly applied in synthesizing other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Exact Mass

226.1933

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83U0A15960

Other CAS

14959-86-5

Wikipedia

(Z)-7-dodecenyl acetate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

7-Dodecen-1-ol, acetate, (7Z)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Alford AR, Hammond AM Jr. Looplure efficacy and electrophysiological responses in three plusiinae species. J Chem Ecol. 1982 Dec;8(12):1455-62. doi: 10.1007/BF00989102. PubMed PMID: 24414889.

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